Cinnamyl(4-chlorophenyl) sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

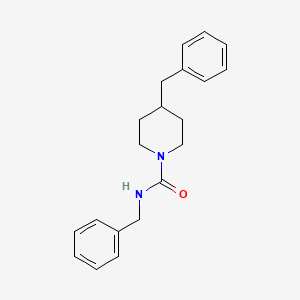

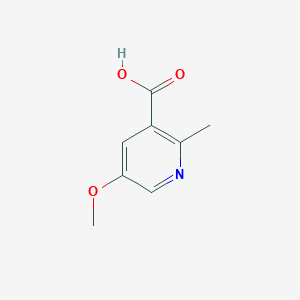

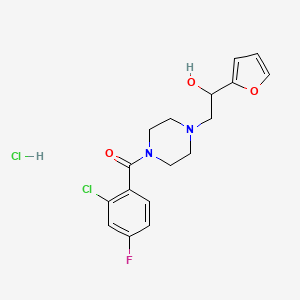

Cinnamyl(4-chlorophenyl) sulfide is a chemical compound with the molecular formula C15H13ClS. It is commonly found in the volatile oil of barks of species in the genus Cinnamomum spp .

Synthesis Analysis

Cinnamyl alcohol, a related compound, can be synthesized from cinnamic acid through a series of reactions . The process involves the reduction of cinnamyl-CoA ester to cinnamaldehyde by cinnamyl-CoA reductase. Cinnamaldehyde is then reversibly reduced by oxidation reactions in cinnamic alcohol and cinnamic acid by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, respectively .Chemical Reactions Analysis

Alcohols, including cinnamyl alcohol, fragment in two characteristic ways in a mass spectrometer: alpha cleavage and dehydration . The dehydration of an alcohol in a mass spectrometer is essentially the same as the dehydration of an alcohol in a normal chemical reaction .Physical And Chemical Properties Analysis

Physical properties include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points . The molecular weight of this compound is 260.78.Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Cinnamyl(4-chlorophenyl) sulfide has shown potential in pharmacological research due to its structural similarity to other bioactive cinnamic derivatives. These compounds are known for their anti-inflammatory, antioxidant, and antimicrobial properties . Research into this specific sulfide could reveal new therapeutic applications, particularly in the development of drugs targeting inflammatory diseases and infections.

Catalysis and Organic Synthesis

This compound can be utilized in catalysis and organic synthesis. Its unique structure allows it to act as a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes . This application is particularly valuable in the pharmaceutical industry, where precise and efficient synthesis of complex molecules is crucial.

Material Science

In material science, this compound can be explored for its potential to create new polymers or composite materials. Its chemical properties might contribute to the development of materials with enhanced durability, flexibility, or other desirable characteristics . This could have applications in industries ranging from construction to electronics.

Environmental Chemistry

The compound’s potential use in environmental chemistry includes its application in the degradation of pollutants. Its reactivity might be harnessed to break down harmful substances in the environment, contributing to cleaner water and soil . This aligns with ongoing efforts to develop sustainable and effective methods for pollution control.

Eigenschaften

IUPAC Name |

1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClS/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRBZQGNYRVPPI-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)

![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)

![N-(4-fluorophenyl)-2-[5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2533478.png)